Acetagastrodin

Description

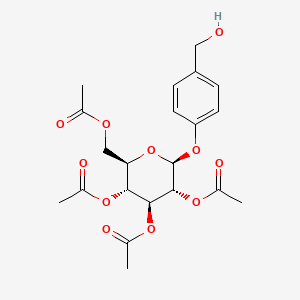

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUDVDQXCUHOED-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214509 | |

| Record name | Acetagastrodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64291-41-4 | |

| Record name | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64291-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetagastrodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetagastrodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAGASTRODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetagastrodin: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetagastrodin, a derivative of gastrodin, is a compound with significant therapeutic potential, particularly in the realm of neurological disorders. Its neuroprotective, anti-inflammatory, and antioxidant properties have made it a subject of interest for researchers. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, supplemented with experimental protocols and visual representations of its biological pathways and synthesis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

| Property | Value | Reference(s) |

| Molecular Weight | 454.42 g/mol | [1][2][3] |

| Molecular Formula | C21H26O11 | [1][2][3] |

| Melting Point | 170-171 °C | [4] |

| Boiling Point | 551.4 ± 50.0 °C (Predicted) | [4] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [2][4] |

| pKa | 14.42 ± 0.10 (Predicted) | [4] |

| Appearance | White to off-white solid | [1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. In DMSO, it is soluble at concentrations of 50-100 mg/mL. | [1][2][5] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

-

Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[1] The sample is packed tightly by tapping the tube.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[5][6]

-

Heating: The sample is heated rapidly to determine an approximate melting range. The apparatus is then cooled, and a second sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[1][5]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[7]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH).

-

Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Sample Separation: Once equilibrium is achieved, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[8]

-

Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9]

pKa Determination (Potentiometric Titration)

The pKa value is essential for predicting the ionization state of a drug at different physiological pHs.

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to create a solution of known concentration.[2]

-

Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode. The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[10]

-

Data Analysis: The pH of the solution is recorded after each addition of the titrant. A titration curve is generated by plotting pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa.[2][10]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered on its neuroprotective effects. It is understood to mitigate oxidative stress, reduce inflammation, and modulate neurotransmitter systems.

Caption: Neuroprotective mechanisms of this compound.

A key mechanism underlying the neuroprotective effects of this compound and its parent compound, gastrodin, involves the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and proliferation.[4][11][12][13][14]

Caption: Activation of the PI3K/Akt pathway by this compound.

Synthesis Workflow

This compound is synthesized from its precursors through established chemical reactions. A common synthetic route involves the glycosylation of 4-hydroxybenzyl alcohol with an acetylated glucose derivative.

Caption: General synthesis workflow for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. academic.oup.com [academic.oup.com]

- 4. [PDF] A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells | Semantic Scholar [semanticscholar.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. mdpi.com [mdpi.com]

- 12. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

The Biological Versatility of Tetra-O-acetylated Phenyl Glucosides: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals, this technical guide provides an in-depth exploration of the biological activities of tetra-O-acetylated phenyl glucosides. This document synthesizes key findings on their therapeutic potential, presents quantitative data for comparative analysis, and offers detailed experimental methodologies to support further research and development in this promising area of medicinal chemistry.

Introduction

Tetra-O-acetylated phenyl glucosides, synthetic derivatives of naturally occurring phenyl glucosides, have garnered significant interest in the scientific community for their diverse and potent biological activities. The acetylation of the hydroxyl groups on the glucose moiety enhances the lipophilicity of these molecules, which can lead to improved cell permeability and, consequently, enhanced bioavailability and efficacy. This guide delves into the multifaceted pharmacological landscape of these compounds, with a focus on their applications in tyrosinase inhibition, anti-inflammatory, antioxidant, and cytotoxic activities.

Key Biological Activities and Quantitative Data

The biological effects of tetra-O-acetylated phenyl glucosides are varied, with significant potential in several therapeutic areas. The following tables summarize the available quantitative data to facilitate a comparative analysis of their efficacy.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a critical strategy in the treatment of hyperpigmentation disorders. Certain tetra-O-acetylated phenyl glucoside derivatives have demonstrated potent tyrosinase inhibitory activity.

| Compound | IC50 (µM) | Enzyme Source | Notes |

| 4-(thiosemicarbazide)-phenyl-β-D-glucopyranoside tetraacetate (Compound 9a)[1] | 0.31 | Mushroom Tyrosinase | The thiosemicarbazide moiety at the para-position of the phenyl ring, combined with the acetylated glucose, was found to be crucial for the high inhibitory activity. The inhibition was determined to be of a reversible and competitive type. |

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of tetra-O-acetylated phenyl glucosides is still emerging, studies on the parent unacetylated compound, phenyl-β-D-glucopyranoside, provide strong evidence for the anti-inflammatory potential of this class of molecules. Phenyl-β-D-glucopyranoside has been shown to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] This activity is primarily attributed to the inhibition of the NF-κB signaling pathway. It is hypothesized that the acetylated derivatives may exhibit enhanced activity due to increased cellular uptake.

Antioxidant Activity

The antioxidant potential of tetra-O-acetylated phenyl glucosides is an area of active investigation. Acetylation of other natural compounds, such as polysaccharides, has been shown to enhance their antioxidant capabilities.[3] Standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to evaluate the radical scavenging activity of these compounds. While specific IC50 values for a range of tetra-O-acetylated phenyl glucosides are not yet widely published, this remains a promising area for future research.

Cytotoxic Activity against Cancer Cell Lines

The conjugation of acetylated carbohydrates to cytotoxic agents has been explored as a strategy to improve their selectivity towards cancer cells.[4] The increased lipophilicity of the acetylated sugar moiety can facilitate passage through the cell membrane. The following table presents data on related glycoside derivatives, suggesting the potential of tetra-O-acetylated phenyl glucosides in oncology.

| Compound | Cell Line | IC50 (µM) | Assay Type | Notes |

| Glucopyranosyl-conjugated benzyl derivative (8d)[4] | HCT-116 (Colon Cancer) | ~5 | MTT Assay | The acetyl groups on the glucose moiety were found to be important for the anti-cancer effects.[4] |

| Phenylethanoid Glycoside (Acteoside) | MCF-7 (Breast Cancer) | 113.1 | MTT Assay | Data for a related, unacetylated phenylethanoid glycoside, highlighting the potential of this class. |

| Phenylethanoid Glycoside (Acteoside) | OVCAR-3 (Ovarian Cancer) | 162.8 | MTT Assay | Data for a related, unacetylated phenylethanoid glycoside, highlighting the potential of this class. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of research. This section provides methodologies for key assays relevant to the biological evaluation of tetra-O-acetylated phenyl glucosides.

Synthesis of Tetra-O-acetylated Phenyl Glucosides

A general method for the synthesis of tetra-O-acetylated phenyl glucosides involves the reaction of a protected glucosyl donor with a phenolic aglycone.

Example Protocol:

-

Acetylation of Glucose: D-glucose is first per-acetylated to form β-D-glucose pentaacetate using acetic anhydride and a catalyst such as sodium acetate or pyridine.

-

Formation of the Glycosyl Donor: The β-D-glucose pentaacetate is then converted to the more reactive 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) by treatment with a solution of hydrogen bromide in acetic acid.

-

Glycosylation: The acetobromoglucose is reacted with the desired phenol in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a phase-transfer catalyst in a suitable solvent system (e.g., dichloromethane/water).

-

Purification: The resulting tetra-O-acetylated phenyl glucoside is purified by column chromatography on silica gel.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for tyrosinase inhibitors.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475-490 nm at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.

-

The rate of dopachrome formation is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound (dissolved in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO and diluted in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

-

Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

The percentage of cell viability is calculated as (Absorbance_sample / Absorbance_control) * 100.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of tetra-O-acetylated phenyl glucosides is crucial for their rational design and development as therapeutic agents.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of phenyl glucosides are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and iNOS. Phenyl glucosides can interfere with this pathway by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

General Workflow for Screening and Characterization

The discovery and development of novel bioactive tetra-O-acetylated phenyl glucosides follows a structured workflow, from initial synthesis and screening to detailed mechanistic studies.

Conclusion

Tetra-O-acetylated phenyl glucosides represent a versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy in tyrosinase inhibition, coupled with the promising anti-inflammatory, antioxidant, and cytotoxic activities of the broader phenyl glucoside family, underscores their importance in drug discovery. This technical guide provides a foundational resource for researchers, offering a compilation of current knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into these promising molecules. Future research should focus on expanding the library of these compounds, conducting comprehensive biological evaluations to generate more extensive quantitative data, and elucidating the precise molecular mechanisms underlying their diverse biological effects. Such efforts will be instrumental in unlocking the full therapeutic potential of tetra-O-acetylated phenyl glucosides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside, Purity ≥98% - CD BioGlyco [bioglyco.com]

The Discovery and Origin of β-D-Glucopyranoside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-D-Glucopyranoside derivatives represent a vast and structurally diverse class of natural and synthetic compounds with profound implications for biology and medicine. From their origins in the plant kingdom as secondary metabolites to their synthesis in the laboratory, these molecules have been harnessed for a wide array of therapeutic applications. This technical guide provides an in-depth exploration of the discovery, origin, synthesis, and biological activities of β-D-Glucopyranoside derivatives. It details key experimental protocols for their synthesis and analysis, presents quantitative data on their biological efficacy, and visualizes the intricate signaling pathways they modulate. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from this important class of molecules.

Introduction: A Historical Perspective

The journey into the world of glycosides began in 1830 with the isolation of amygdalin from bitter almonds by French chemists Pierre Robiquet and Antoine Boutron-Charlard.[1][2] This marked the first identification of a molecule in which a sugar moiety is linked to a non-sugar functional group, a class of compounds now known as glycosides.[3] β-D-glucopyranosides are a prominent subgroup of glycosides where the sugar component is β-D-glucose.

Historically, plant-derived glycosides have been a cornerstone of medicine. The foxglove plant (Digitalis purpurea) has been used for centuries to treat conditions we now recognize as cardiac arrhythmias.[4] In 1785, William Withering first described the therapeutic benefits of digitalis, which led to the eventual isolation of cardiac glycosides like digoxin.[4][5] These compounds exert their effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[5]

The 20th century saw the elucidation of the chemical structures of many naturally occurring β-D-glucopyranosides and the development of synthetic methods to create novel derivatives. These synthetic efforts have expanded the therapeutic potential of this class of molecules, leading to the discovery of compounds with potent antifungal, antibacterial, and anticancer activities.[6][7][8]

Natural Origins of β-D-Glucopyranoside Derivatives

β-D-Glucopyranoside derivatives are widespread in the plant kingdom, where they serve various functions, including defense against herbivores and pathogens, pigmentation, and regulation of plant hormones.[2] Plants store a variety of chemical compounds as inactive glycosides, which can be activated by enzymatic hydrolysis of the sugar moiety.[3]

Table 1: Examples of Naturally Occurring β-D-Glucopyranoside Derivatives and Their Sources

| Derivative Name | Aglycone Structure | Natural Source(s) | Biological Role/Activity |

| Salidroside | Tyrosol | Rhodiola rosea | Adaptogenic, anti-fatigue, neuroprotective |

| Amygdalin | Mandelonitrile | Bitter almonds, apricot kernels | Cyanogenic glycoside (defense) |

| Digoxin | Digitoxigenin | Digitalis purpurea (Foxglove) | Cardiac inotrope |

| Phenylpropanoid Glucosides | Phenylpropanoids (e.g., coniferyl alcohol) | Various plants | Antioxidant, antimicrobial |

| Saponins (e.g., Dioscin) | Steroid or triterpenoid | Dioscorea species (wild yam) | Anti-inflammatory, precursor for steroid synthesis[1] |

Synthetic Methodologies

The synthesis of β-D-glucopyranoside derivatives can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired stereochemistry, the nature of the aglycone, and the scale of the synthesis.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction, first reported in 1901, is a classic and versatile method for the stereoselective formation of glycosidic bonds.[9][10] It involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide.[9][11]

-

Preparation of the Glycosyl Donor:

-

Acetylate all hydroxyl groups of D-glucose using acetic anhydride and a catalyst (e.g., sodium acetate or pyridine).

-

Treat the resulting per-O-acetylated glucose with a hydrogen halide (e.g., HBr in acetic acid) to form the acetobromo-α-D-glucopyranose. This is the glycosyl donor.

-

-

Glycosylation Reaction:

-

Dissolve the aglycone (the alcohol to be glycosylated) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add a desiccant (e.g., molecular sieves) to ensure anhydrous conditions.

-

Add the promoter (e.g., silver carbonate or cadmium carbonate) to the mixture.[8]

-

Slowly add a solution of the glycosyl donor (acetobromo-α-D-glucopyranose) in the same solvent to the reaction mixture at room temperature with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the insoluble silver salts.

-

Wash the filtrate with a sodium bicarbonate solution and then with water to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the resulting acetylated β-D-glucopyranoside derivative by column chromatography on silica gel.

-

-

Deacetylation:

-

Dissolve the purified acetylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (Zemplén deacetylation).

-

Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final β-D-glucopyranoside derivative.

-

The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor. An acetyl group at C2 typically leads to the formation of a 1,2-trans-glycoside (a β-glycoside in the case of glucose) through neighboring group participation.[9]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly stereoselective alternative to chemical methods, often avoiding the need for protecting group strategies.[12] β-Glucosidases (EC 3.2.1.21) are commonly employed for the synthesis of β-D-glucopyranosides through a process called reverse hydrolysis or transglycosylation.[13]

-

Reaction Setup:

-

Prepare a buffered aqueous solution (e.g., citrate or phosphate buffer, pH 5.0-7.0).

-

Dissolve a high concentration of D-glucose (the glycosyl donor) and the aglycone (the acceptor alcohol) in the buffer. The molar ratio of acceptor to donor is a critical parameter to optimize.

-

Add the β-glucosidase enzyme (e.g., from almonds or Aspergillus niger) to the solution. The enzyme can be used in its free form or immobilized on a solid support for easier recovery and reuse.[12]

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (typically 30-60 °C) with gentle agitation.

-

Monitor the formation of the product over time using high-performance liquid chromatography (HPLC).

-

-

Termination and Purification:

-

Terminate the reaction by heating the mixture to denature the enzyme or by filtering off the immobilized enzyme.

-

Purify the desired β-D-glucopyranoside derivative from the reaction mixture, which will also contain unreacted glucose and aglycone, using techniques such as column chromatography or preparative HPLC.

-

Biological Activities and Signaling Pathways

β-D-Glucopyranoside derivatives exhibit a wide spectrum of biological activities, making them valuable lead compounds in drug discovery.

Cardiotonic Activity

Cardiac glycosides, such as digoxin, are well-known for their use in treating heart failure and atrial fibrillation.[12] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in the plasma membrane of cardiomyocytes.[5]

This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, leading to an increase in the intracellular calcium concentration.[5][14] The increased availability of calcium enhances the contractility of the cardiac muscle.[5]

Beyond this classical mechanism, cardiac glycosides at lower concentrations can also activate complex intracellular signaling cascades through the Na+/K+-ATPase acting as a signal transducer.[6] This can involve the activation of Src kinase, the Ras-Raf-MEK-ERK pathway, and the generation of reactive oxygen species (ROS), ultimately influencing gene expression and cellular growth.[6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biocatalytic Synthesis of Fungal β-Glucans [mdpi.com]

- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside, a key intermediate in the synthesis of various biologically active molecules. Understanding the solubility of this compound is critical for its handling, formulation, and application in further chemical synthesis and biological studies.

Introduction

2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside is a protected derivative of a phenyl glucoside. The presence of the acetyl protecting groups significantly alters the polarity and, consequently, the solubility of the parent molecule, rendering it more soluble in organic solvents. This guide details its solubility in a range of common laboratory solvents, provides experimental protocols for solubility determination, and outlines a general workflow for solubility assessment.

Qualitative Solubility Summary

Based on available data, 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside exhibits the following general solubility characteristics:

-

Soluble in: Chloroform, Acetone[1]

-

Dissolved in: Ethanol[1]

-

Insoluble in: Water[1]

-

Recrystallization Solvent: Acidified methanol has been used for recrystallization, suggesting moderate solubility in methanol at elevated temperatures and lower solubility at cooler temperatures.[2][3]

These characteristics are consistent with a moderately polar organic compound, where the acetyl groups increase lipophilicity compared to the deprotected glucoside.

Quantitative Solubility Data

The following table presents a representative quantitative solubility profile for 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside at ambient temperature (20-25°C).

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Classification |

| Chloroform | CHCl₃ | 119.38 | > 100 | Very Soluble |

| Acetone | C₃H₆O | 58.08 | > 100 | Very Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | > 100 | Very Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | > 100 | Very Soluble |

| Ethanol | C₂H₅OH | 46.07 | ~50 | Soluble |

| Methanol | CH₃OH | 32.04 | ~30 | Sparingly Soluble |

| Water | H₂O | 18.02 | < 0.1 | Insoluble |

| Hexanes | C₆H₁₄ (mixture of isomers) | ~86.18 | < 1 | Slightly Soluble |

Note: The quantitative data presented are representative values based on the qualitative solubility information and the chemical structure of the compound. Actual values may vary based on experimental conditions.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of the target compound in a given solvent at a specified temperature.

Materials:

-

2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside (solid)

-

Selected solvents (e.g., chloroform, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of the test solvent.

-

Ensure that a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the vials using an orbital shaker at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the test solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered sample solution with the test solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account any dilution factors.

-

The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract: In the complex field of carbohydrate chemistry, the synthesis of glycosides necessitates precise control over the reactivity of multiple hydroxyl groups. Acetyl (Ac) groups are among the most utilized protecting groups due to their reliability, ease of introduction and removal, and profound influence on the stereochemical outcome of glycosylation reactions. This technical guide provides an in-depth analysis of the function of acetyl protecting groups, detailing their role in stereocontrol via neighboring group participation, their impact on glycosyl donor reactivity, and standard protocols for their application and cleavage. Quantitative data from key studies are summarized, and reaction pathways are visualized to offer a comprehensive resource for professionals in glycoscience and drug development.

The Core Functions of Acetyl Protecting Groups

Saccharides are characterized by a high density of hydroxyl groups with similar reactivity, making selective reactions challenging.[1][2] Protecting groups are therefore essential tools to temporarily mask these functionalities, allowing for site-specific modifications.[1][2] The acetyl group, an ester, is a cornerstone of carbohydrate synthesis for several key reasons:

-

Temporary Protection: Acetyl groups effectively protect hydroxyls from a wide range of reaction conditions, preventing unwanted side reactions during synthesis.[3] They are stable to acidic conditions used for the cleavage of other groups like silyl ethers or acetals.[4]

-

Stereochemical Direction: An acetyl group at the C-2 position of a glycosyl donor plays a crucial role in directing the stereochemical outcome of glycosylation, a phenomenon known as neighboring group participation.[1][2]

-

Reactivity Modulation: As electron-withdrawing groups, acetyl esters decrease the electron density at the anomeric center, which deactivates the glycosyl donor.[5] This effect can be harnessed to control reactivity in complex oligosaccharide syntheses.

Stereochemical Control: Neighboring Group Participation

The most significant role of a C-2 acetyl group is its ability to act as a participating group to form 1,2-trans-glycosidic linkages with high stereoselectivity.[1][2] During the activation of the anomeric center, the carbonyl oxygen of the C-2 acetyl group attacks the incipient oxocarbenium ion. This intramolecular reaction forms a stable cyclic acyloxonium ion intermediate (a dioxolanylium ion). The formation of this intermediate blocks the α-face of the sugar ring, forcing the incoming glycosyl acceptor (nucleophile) to attack from the β-face. This exclusively results in the formation of the 1,2-trans-glycoside.[1][2]

Caption: Mechanism of 1,2-trans stereocontrol via an acyloxonium intermediate.

Tuning Donor Reactivity

Protecting groups significantly influence the reactivity of a glycosyl donor.[5] Acetyl groups are strongly electron-withdrawing, which destabilizes the positive charge that develops at the anomeric center during activation.[5] This "disarming" effect makes acetylated glycosyl donors less reactive than their counterparts protected with electron-donating groups like benzyl ethers. This principle is fundamental to strategies like chemoselective glycosylation, where donors with different protecting groups are activated sequentially based on their reactivity.

Data on Acetyl Group Influence

The choice of protecting groups on both the glycosyl donor and acceptor can dramatically affect the yield of a glycosylation reaction. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Influence of Acceptor Protecting Groups on Glycosylation Yield

This table illustrates how the presence of an acetyl group on a glycosyl acceptor can significantly lower reaction yields compared to an ether protecting group at the same position. All reactions used galactosyl bromide as the donor and proceeded with exclusive β-selectivity.[6]

| Entry | Acceptor No. | Acceptor Protecting Group at C-3 | Yield (%) |

| 1 | 2 | O-Benzyl | 78 |

| 2 | 3 | O-Allyl | 80 |

| 3 | 5 | O-Acetyl | 5 |

Data sourced from Sinaÿ and co-workers, as cited in Chemical Society Reviews (2019).[6]

Table 2: Selective Anomeric Acetylation of Unprotected Sugars in Water

This table shows the yields for a one-step selective acetylation of the anomeric hydroxyl group on various unprotected sugars using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and thioacetic acid in an aqueous solution.[7]

| Entry | Sugar | Product | Yield (%) | Anomeric Ratio (α:β) |

| 1 | D-Glucose | 1-O-acetyl-D-glucopyranose | 85 | >20:1 |

| 2 | D-Galactose | 1-O-acetyl-D-galactopyranose | 82 | >20:1 |

| 3 | D-Mannose | 1-O-acetyl-D-mannopyranose | 80 | >20:1 |

| 4 | D-Xylose | 1-O-acetyl-D-xylopyranose | 81 | >20:1 |

| 5 | Lactose | 1-O-acetyl-lactose | 75 | >20:1 |

| 6 | N-Acetyl-D-glucosamine | 1-O-acetyl-N-acetyl-D-glucosamine | 70 | 1:1.5 |

Data sourced from Li, et al. (2011).[7]

Experimental Protocols

Detailed methodologies for the introduction and removal of acetyl groups are critical for reproducible success in the laboratory.

Protocol 1: Per-O-acetylation of a Monosaccharide with Acetic Anhydride

This protocol describes a general method for the complete acetylation of all hydroxyl groups on a sugar, such as D-glucose, using acetic anhydride and a catalyst. Using a Lewis acid like iodine tends to favor the thermodynamically more stable α-anomer.[8]

References

- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alchemyst.co.uk [alchemyst.co.uk]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]

- 7. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

In-Depth Technical Guide: Acetagastrodine (CAS Number 64291-41-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, and biological activities of the compound with CAS number 64291-41-4, commonly known as Acetagastrodine. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Acetagastrodine, a derivative of gastrodin, has garnered interest for its potential neuroprotective and antispasmodic properties. This guide consolidates available data on its characteristics, experimental protocols for its synthesis and analysis, and its known biological signaling pathways.

Chemical and Physical Properties

Acetagastrodine is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 64291-41-4 |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate |

| Molecular Formula | C₂₁H₂₆O₁₁ |

| Molecular Weight | 454.43 g/mol |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C |

| InChI Key | HGUDVDQXCUHOED-YMQHIKHWSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 170.00 °C | [1] |

| Boiling Point | 551.40 °C | [1] |

| Flash Point | 184.00 °C | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Density (Predicted) | 1.33±0.1 g/cm³ | [3] |

Table 3: Solubility

| Solvent | Solubility | Source |

| DMSO | 100 mg/mL (220.06 mM); requires sonication | [2][4] |

| Chloroform | Soluble | [3] |

| Acetone | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Water | Insoluble | [3] |

Table 4: Synonyms

| Synonym |

| Acetagastrodin |

| Acegastrodine |

| 4-(Hydroxymethyl)phenyl-beta-D-glucopyranoside tetraacetate |

| (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |

| β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate |

| 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of Acetagastrodine, based on established chemical principles and related literature.

Synthesis of Acetagastrodine

The synthesis of Acetagastrodine (designated as compound 4 in some literature) can be achieved through the selective glycosylation of 4-hydroxybenzyl alcohol with a protected glucose derivative. The following protocol is adapted from the synthesis of a structurally related compound.[5]

Workflow for the Synthesis of Acetagastrodine

Caption: Workflow for the synthesis of Acetagastrodine.

Detailed Methodology:

-

Reaction Setup: To a reaction vessel, add 4-hydroxybenzyl alcohol and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in a suitable molar ratio (e.g., 2:1).

-

Solvent and Catalyst Addition: Add a biphasic solvent system of chlorobenzene and aqueous cesium hydroxide (CsOH). Introduce a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBAC).

-

Reaction: Heat the mixture to reflux and maintain for approximately 4.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the organic layer successively with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Acetagastrodine.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity and concentration of Acetagastrodine. The following is a representative protocol based on methods developed for similar compounds.[6][7][8][9]

Workflow for HPLC Analysis of Acetagastrodine

Caption: Workflow for HPLC analysis of Acetagastrodine.

Detailed Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 20% acetonitrile, increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance of the chromophore, a wavelength around 220 nm is a reasonable starting point.

-

Injection Volume: 10-20 µL.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of Acetagastrodine reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Processing: Integrate the peak areas of the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Acetagastrodine in the sample by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of Acetagastrodine.

Workflow for NMR Analysis of Acetagastrodine

Caption: Workflow for NMR analysis of Acetagastrodine.

Detailed Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Acetagastrodine in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

This will likely require a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of Acetagastrodine.

Biological Signaling Pathways

Acetagastrodine exhibits its therapeutic potential through modulation of several key biological pathways, primarily related to neuroprotection and antispasmodic effects.

Neuroprotective Signaling Pathway

Acetagastrodine's neuroprotective effects are multifaceted, involving antioxidant, anti-inflammatory, and neurotransmitter-modulating activities. A key pathway implicated in its mechanism is the PI3K/Akt signaling cascade, which is crucial for promoting cell survival and inhibiting apoptosis.[10]

PI3K/Akt Signaling Pathway in Neuroprotection by Acetagastrodine

Caption: Acetagastrodine-mediated neuroprotection via the PI3K/Akt pathway.

Attenuation of Neuroinflammation

Chronic neuroinflammation is a key feature of many neurodegenerative diseases. Acetagastrodine is suggested to exert anti-inflammatory effects, potentially by modulating microglia activation and the production of pro-inflammatory cytokines. This may involve the inhibition of signaling pathways such as NF-κB.[11][12][13][14][15]

Proposed Mechanism of Acetagastrodine in Attenuating Neuroinflammation

Caption: Proposed anti-neuroinflammatory action of Acetagastrodine.

Safety and Toxicology

The toxicological properties of Acetagastrodine have not been thoroughly investigated. However, available safety data sheets provide some preliminary information.[16]

-

Handling Precautions: Use with adequate ventilation and wear appropriate personal protective equipment (gloves, eye protection). Avoid breathing dust. Wash thoroughly after handling.

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for 10-15 minutes.

-

Skin Contact: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Wash out mouth with water if the person is conscious.

-

-

Toxicological Data: To the best of current knowledge, the detailed toxicological properties have not been fully determined.

It is imperative for researchers to handle this compound with care and to consult the latest safety data sheets from the supplier before use.

Conclusion

Acetagastrodine (CAS 64291-41-4) is a compound with significant potential, particularly in the field of neuropharmacology. This guide has summarized its key properties, provided representative experimental protocols, and outlined its known biological mechanisms of action. The provided data and workflows are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into the therapeutic applications of this promising molecule. As with any research chemical, appropriate safety precautions should always be taken.

References

- 1. 4-(Hydroxymethyl)phenyl-beta-D-glucopyranoside tetraacetate | 64291-41-4 | H-6652 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. ijnrd.org [ijnrd.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. ijpsm.com [ijpsm.com]

- 9. ajpaonline.com [ajpaonline.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Gastrodin ameliorates neuroinflammation in Alzheimer’s disease mice by inhibiting NF-κB signaling activation via PPARγ stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. mdpi.com [mdpi.com]

- 14. NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER’S DISEASE AND THERAPEUTIC STRATEGIES • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 15. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]

- 16. biosynth.com [biosynth.com]

Initial investigation of tyrosinase inhibition by glucoside derivatives.

An In-depth Technical Guide to the Initial Investigation of Tyrosinase Inhibition by Glucoside Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigative phase into the inhibition of tyrosinase by glucoside derivatives. Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for the development of inhibitors in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and as browning inhibitors in the food industry.[1][2][3] Glucoside derivatives have emerged as a promising class of tyrosinase inhibitors, with research demonstrating their potential to modulate the activity of this crucial enzyme.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potential of various glucoside derivatives against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for different classes of glucoside derivatives as reported in the scientific literature.

Table 1: Resorcinol Alkyl Glucoside Derivatives [4]

| Compound | Alkyl Spacer Length | IC50 (µM) |

| Ethyl Derivative | C2 | 35.9 |

| Propyl Derivative | C3 | 3.62 |

| Tetradecyl Derivative | C14 | 0.39 |

Note: The inhibitory activity of resorcinol alkyl glucosides increases with the length of the alkyl spacer between the resorcinol and glucose moieties.[4]

Table 2: Isotachioside and Related Glycosides [4][5]

| Compound | IC50 (µM) |

| Isotachioside | >1000 |

| Arbutin | >1000 |

| Glucoside Derivative | 417 |

| Xyloside Derivative | 852 |

| Cellobioside Derivative | 623 |

| Maltoside Derivative | 657 |

Note: While isotachioside and arbutin are not potent inhibitors, their derivatives lacking methyl and benzoyl groups exhibit tyrosinase inhibitory activity.[5]

Table 3: Other Glucoside Derivatives

| Compound | Source/Type | IC50 (µM) | Reference |

| Quercetin 4'-O-β-D-glucopyranoside | Red Onion | 4.3 (L-tyrosine as substrate), 52.7 (L-DOPA as substrate) | [6] |

| Jaranol | Flavonoid from Teucrium polium | 0.04 mM | [1] |

| Dihydrooxyresveratrol Glucosides (Derivative 3) | Synthetic | 12.80 | [4] |

| Dihydrooxyresveratrol Glucosides (Derivative 4) | Synthetic | 2.63 | [4] |

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the initial investigation of tyrosinase inhibitors. The following is a detailed methodology for a common in vitro tyrosinase inhibition assay.

Mushroom Tyrosinase Inhibition Assay (DOPA-chrome Formation Method)

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.[4][7]

Materials:

-

Mushroom tyrosinase (e.g., Sigma-Aldrich, 30 U/mL)[7]

-

L-DOPA (10 mM)[7]

-

Phosphate buffer (0.1 M, pH 6.8)[7]

-

Test compounds (glucoside derivatives) dissolved in DMSO

-

Kojic acid (positive control)[7]

-

96-well microplate[7]

-

Microplate reader capable of measuring absorbance at 475 nm[7]

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 M phosphate buffer and adjust the pH to 6.8.

-

Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 30 U/mL.

-

Prepare a 10 mM solution of L-DOPA in the phosphate buffer.

-

Prepare stock solutions of the test compounds and kojic acid in DMSO. Further dilute these stock solutions with the phosphate buffer to achieve a range of desired concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound solution at varying concentrations to the designated wells. For the control, add 20 µL of DMSO. For the positive control, add 20 µL of the kojic acid solution.

-

Add 40 µL of the 30 U/mL mushroom tyrosinase solution and 100 µL of the 0.1 M phosphate buffer (pH 6.8) to each well.[7]

-

Pre-incubate the plate at room temperature for 10 minutes.[7]

-

Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA to each well.[7]

-

Incubate the plate at 37°C for 20 minutes.[7]

-

Measure the absorbance of each well at 475 nm using a microplate reader.[7]

-

-

Calculation of Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:[7]

Where:

-

E = Absorbance of the enzyme reaction (control)

-

Eb = Absorbance of the enzyme blank

-

T = Absorbance of the test sample

-

Tb = Absorbance of the test blank

-

-

Determination of IC50: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting a graph of the percentage of tyrosinase inhibition against the concentration of the test compound.[7]

Visualizations

Signaling Pathway of Melanogenesis

The following diagram illustrates the simplified signaling pathway of melanogenesis, highlighting the central role of tyrosinase.

Caption: Simplified melanogenesis pathway.

Experimental Workflow for Tyrosinase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing tyrosinase inhibition.

Caption: Tyrosinase inhibition assay workflow.

Structure-Activity Relationship of Resorcinol Alkyl Glucosides

This diagram illustrates the logical relationship between the alkyl spacer length of resorcinol alkyl glucosides and their tyrosinase inhibitory activity.

Caption: Structure-activity relationship.

Mechanism of Inhibition

Glucoside derivatives can inhibit tyrosinase through various mechanisms. Many phenolic compounds, including flavonoids and their glycosides, are known to act as tyrosinase inhibitors by chelating the copper ions within the active site of the enzyme.[8] This chelation prevents the substrate from binding and thus inhibits the catalytic activity.

The mode of inhibition can be competitive, non-competitive, or mixed-type. For instance, a glucosylated hydroxystilbene was found to be a non-competitive inhibitor of tyrosinase.[9] In competitive inhibition, the inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. Non-competitive inhibitors, on the other hand, bind to a site other than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding.

Furthermore, some glucoside derivatives may also exert their anti-melanogenic effects by down-regulating the expression of melanogenic proteins, such as tyrosinase itself, and by reducing the formation of the tyrosinase/TRP-1 complex, which is important for stabilizing tyrosinase.[9]

Conclusion

The initial investigation of glucoside derivatives as tyrosinase inhibitors has revealed a diverse range of compounds with significant inhibitory potential. The structure of the glucoside derivative, including the nature of the aglycone and the length of any alkyl spacers, plays a crucial role in determining its inhibitory activity. The methodologies outlined in this guide provide a robust framework for the systematic screening and characterization of novel glucoside-based tyrosinase inhibitors. Further research into the precise mechanisms of action and structure-activity relationships will be instrumental in the rational design of more potent and specific inhibitors for therapeutic and industrial applications.

References

- 1. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fahutan.unmul.ac.id [fahutan.unmul.ac.id]

- 7. Tyrosinase inhibition assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Antidiabetic Potential of Modified Glucosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core scientific principles and methodologies behind the investigation of modified glucosides as potential antidiabetic agents. It is designed to be a comprehensive resource for professionals in the field of drug discovery and development, offering detailed insights into the mechanisms of action, experimental evaluation, and synthetic strategies for this promising class of compounds.

Introduction: The Promise of Modified Glucosides in Diabetes Management

Diabetes mellitus is a global health crisis demanding novel therapeutic interventions. Modified glucosides have emerged as a significant class of antidiabetic agents, primarily through their action as inhibitors of key proteins involved in glucose metabolism and transport. These compounds, which are structurally derived from glucose, can be chemically modified to enhance their potency, selectivity, and pharmacokinetic properties.

The two primary mechanisms of action for antidiabetic glucosides are the inhibition of sodium-glucose cotransporter 2 (SGLT2) and α-glucosidase. SGLT2 inhibitors, such as dapagliflozin, canagliflozin, and empagliflozin, have revolutionized diabetes treatment by promoting the excretion of excess glucose in the urine, independent of insulin action.[1][2] α-glucosidase inhibitors, on the other hand, delay the absorption of carbohydrates from the intestine, thereby mitigating postprandial hyperglycemia.[3]

This guide will delve into the quantitative data supporting the efficacy of these compounds, the detailed experimental protocols for their evaluation, and the underlying signaling pathways they modulate.

Quantitative Analysis of Antidiabetic Glucosides

The inhibitory potency of modified glucosides is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a target enzyme or transporter by 50%. The following tables summarize the in vitro inhibitory activities of prominent modified glucosides against their respective targets.

SGLT2 Inhibitors

The selectivity of SGLT2 inhibitors over the closely related SGLT1 is crucial for minimizing off-target effects, as SGLT1 is predominantly found in the intestine and heart.[1]

| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Dapagliflozin | hSGLT2 | 1.1 | ~1200-fold |

| hSGLT1 | 1390 | ||

| Canagliflozin | hSGLT2 | 2.2 - 4.2 | ~160 - 260-fold |

| hSGLT1 | 663 - 910 | ||

| Empagliflozin | hSGLT2 | 3.1 | >2500-fold |

| hSGLT1 | 8300 | ||

| Ertugliflozin | hSGLT2 | 0.877 | >2000-fold |

| hSGLT1 | 1960 | ||

| Sotagliflozin | hSGLT2 | 1.8 | ~20-fold |

| hSGLT1 | 36 |

*hSGLT: human sodium-glucose cotransporter. Data compiled from multiple sources.[1]

α-Glucosidase Inhibitors

Numerous natural and synthetic glucosides exhibit inhibitory activity against α-glucosidase. The IC50 values can vary significantly depending on the specific compound and the source of the enzyme.

| Compound/Extract | IC50 (µg/mL) | Reference Compound |

| Acarbose | 262.32 | - |

| Ethanolic extract of Lactuca runcinata | 41.35 | Acarbose |

| Isoscutellarein-8-O-β-D-glucopyranoside | 1.40 | Acarbose |

| Ethanolic extract of Adenosma bracteosum | 27 | Acarbose |

| Petroleum ether extract of Hertia cheirifolia | 242 | Acarbose |

*Data compiled from multiple sources.[4][5][6]

Experimental Protocols

The evaluation of the antidiabetic potential of modified glucosides involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compound

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and acarbose at various concentrations in phosphate buffer.

-

In a 96-well microplate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound or acarbose solution to the respective wells.

-

Add 20 µL of α-glucosidase solution (1 U/mL in phosphate buffer) to each well except for the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage inhibition against the concentration of the test compound.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To assess the effect of a test compound on glucose uptake in insulin-sensitive cells.

Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound, and the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is measured. An increase in fluorescence intensity inside the cells indicates enhanced glucose uptake.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Test compound

-

Insulin (positive control)

-

2-NBDG

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed and differentiate 3T3-L1 pre-adipocytes into mature adipocytes in a 96-well plate.

-

Starve the differentiated adipocytes in serum-free DMEM for 2-4 hours.

-

Wash the cells twice with KRPH buffer.

-

Incubate the cells with the test compound at various concentrations in KRPH buffer for 1 hour at 37°C. Include a positive control (insulin) and a negative control (buffer only).

-

Add 2-NBDG to a final concentration of 100 µM to each well.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the uptake by washing the cells three times with ice-cold KRPH buffer.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

-

Alternatively, visualize and quantify the fluorescence intensity using a fluorescence microscope.

-

Normalize the fluorescence intensity to the protein concentration in each well.

In Vivo Evaluation in Diabetic Animal Models

Objective: To evaluate the blood glucose-lowering effect of a modified glucoside in a diabetic animal model.

Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice are commonly used models. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.[1][7]

Procedure:

-

Induce diabetes in the animals by a single intraperitoneal injection of STZ (e.g., 60 mg/kg for rats).

-

Confirm the diabetic state by measuring fasting blood glucose levels (typically >250 mg/dL) after 48-72 hours.

-

Divide the diabetic animals into groups: a vehicle control group, a positive control group (e.g., metformin or an existing SGLT2 inhibitor), and one or more test groups receiving different doses of the modified glucoside.

-

Administer the test compound or vehicle orally once daily for a specified period (e.g., 28 days).[8]

-

Monitor fasting blood glucose levels and body weight at regular intervals throughout the study.

-

At the end of the study, an oral glucose tolerance test (OGTT) can be performed to assess the compound's effect on glucose disposal.

-

Collect blood samples for the analysis of insulin, HbA1c, and other relevant biomarkers.

-

Harvest organs (e.g., pancreas, kidney, liver) for histological analysis.

Signaling Pathways and Experimental Workflows

The antidiabetic effects of modified glucosides are often mediated through the modulation of key intracellular signaling pathways. Furthermore, a structured workflow is essential for the efficient discovery and development of these compounds.

Key Signaling Pathways

PI3K/Akt Signaling Pathway: This pathway is central to insulin signaling and plays a crucial role in glucose metabolism. Activation of the PI3K/Akt pathway promotes the translocation of GLUT4 glucose transporters to the cell surface, leading to increased glucose uptake in muscle and adipose tissue. Some modified glucosides may exert their antidiabetic effects by positively modulating this pathway.[9][10]

AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation promotes glucose uptake and fatty acid oxidation while inhibiting glucose production and lipid synthesis. Some natural glucosides and their metabolites have been shown to activate AMPK, contributing to their antidiabetic effects.[11]

Experimental Workflow for Antidiabetic Glucoside Discovery

The discovery and preclinical development of a novel antidiabetic glucoside follows a structured workflow, from initial design and synthesis to comprehensive in vivo evaluation.

Conclusion

Modified glucosides represent a cornerstone in the modern management of type 2 diabetes. Their diverse mechanisms of action, coupled with the potential for structural modification to optimize efficacy and safety, make them a continued focus of intensive research. This technical guide has provided a comprehensive overview of the key quantitative data, experimental methodologies, and underlying biological principles that are essential for researchers and drug development professionals working in this exciting field. As our understanding of the intricate signaling pathways and molecular targets continues to evolve, the development of novel and improved modified glucosides holds immense promise for the future of diabetes therapy.

References

- 1. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. α-glucosidase inhibitors from plants: A natural approach to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application